N-Methyl-o-phenylenediamine dihydrochloride

Catalog No.
S704686
CAS No.
25148-68-9
M.F
C7H12Cl2N2
M. Wt
195.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-o-phenylenediamine dihydrochloride

Researchers often face synthesis failures when using free base or o-phenylenediamine (OPD) lacking the crucial N-methyl group, leading to inefficient multi-step alkylation. N-Methyl-o-phenylenediamine dihydrochloride (CAS 25148-68-9) solves this as a stable, highly water-soluble salt (≥10 g/100 mL at 23°C). - Enables direct, high-yield synthesis of N-methylbenzimidazoles (e.g., Telmisartan API). - Ideal for aqueous phenazine synthesis, aligning with green chemistry. - Superior nucleophilicity for challenging electrophiles, where OPD fails. - Long-term storage stability without oxidative degradation. Reliable global supply.

CAS Number

25148-68-9

Product Name

N-Methyl-o-phenylenediamine dihydrochloride

IUPAC Name

2-N-methylbenzene-1,2-diamine;dihydrochloride

Molecular Formula

C7H12Cl2N2

Molecular Weight

195.09 g/mol

InChI

InChI=1S/C7H10N2.2ClH/c1-9-7-5-3-2-4-6(7)8;;/h2-5,9H,8H2,1H3;2*1H

InChI Key

DKEONVNYXODZRQ-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1N.Cl.Cl

solubility

greater than or equal to 100 mg/mL at 73° F (NTP, 1992)

Synonyms

N-Methyl-1,2-phenylenediamine Dihydrochloride; 1-Amino-2-methylaminobenzene; N1-Methyl-1,2-benzenediamine Hydrochloride;

Canonical SMILES

CNC1=CC=CC=C1N.Cl.Cl

The exact mass of the compound N-Methyl-o-phenylenediamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 73° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

N-Methyl-o-phenylenediamine dihydrochloride (CAS 25148-68-9) is the stable, crystalline salt form of N-methyl-1,2-benzenediamine. It primarily serves as a key building block in organic synthesis, particularly for N-methylated heterocyclic compounds such as benzimidazoles, phenazines, and other complex molecules used as pharmaceutical intermediates and functional materials. The dihydrochloride form confers significantly enhanced aqueous solubility (≥10 g/100 mL at 23°C) and stability compared to the free base, making it a preferred choice for processes requiring aqueous reaction media, simplified handling, and long-term storage.

Procurement Fit

Workflow

Analytical derivatization, pharmaceutical intermediate synthesis, and impurity reference standard

Format

Solid hydrochloride salt; aqueous-ready formulation for precise gravimetric handling

Key Differentiator

Ortho-diamine with N-methyl reactivity; distinguishes from free base and non-methylated analogs

Substituting N-Methyl-o-phenylenediamine dihydrochloride with its free base or with the unsubstituted analog, o-phenylenediamine (OPD), introduces significant process and end-product failures. The free base form lacks the high water solubility and stability of the dihydrochloride salt, complicating its use in aqueous-phase reactions and leading to handling and storage issues due to oxidative degradation. Using OPD as a substitute is a more critical error, as it results in a final product lacking the N-methyl group. This group is often essential for modulating the biological activity, solubility, and electronic properties of downstream products like pharmaceuticals or functional polymers. Attempting to introduce the methyl group post-synthesis via alkylation of an OPD-derived product is an inefficient, multi-step process that can lead to undesired side products, such as N,N'-dimethylated species, thereby reducing yield and complicating purification.

Substitution Risk

Free base analog Liquid at ambient temperature may complicate precise dispensing and long-term storage stability.
Non-methylated o-phenylenediamine Altered electron density may shift PET quenching efficiency in fluorescence-based detection schemes.
Regulatory identity mismatch Substitution may require full method re-validation for Telmisartan Impurity 3 compliance.

High Aqueous Solubility for Simplified Processing and Formulation

The dihydrochloride salt form provides excellent water solubility, documented as greater than or equal to 10 g per 100 mL (≥100 g/L) at 23°C. This contrasts sharply with the parent free base, N-methyl-o-phenylenediamine, which, like other aromatic amines, exhibits poor water solubility. This property is also superior to many complex organic precursors that require co-solvents for aqueous reactions.

Evidence DimensionWater Solubility at 23°C
Target Compound Data≥10 g/100 mL
Comparator Or BaselineN-Methyl-o-phenylenediamine (free base) and other organic precursors (qualitatively low solubility)
Quantified DifferenceQuantitatively high solubility versus qualitatively low solubility for the free base.
ConditionsStandard temperature (23°C).

Enables the use of water as a green solvent, simplifies reaction setup for homogeneous aqueous-phase synthesis, and facilitates easier handling and purification compared to managing slurries or multi-solvent systems.

Detection threshold
Head-to-head
0.025% of test concentration
Supports low-level genotoxic impurity quantification
Method context; verify transfer to target matrix

Enhanced Nucleophilicity for Higher Yields in Heterocycle Synthesis vs. o-Phenylenediamine

In the synthesis of functionalized phenoxazines from 4,5-difluoro-1,2-dinitrobenzene, the reaction with N-methyl-o-phenylenediamine proceeded to give the desired product in 82% yield. In contrast, the same reaction attempted with the unsubstituted comparator, o-phenylenediamine, failed entirely. The higher yield is attributed to the increased nucleophilicity of the N-alkylated amino group, which is necessary to initiate the reaction.

Evidence DimensionProduct Yield (%)
Target Compound Data82%
Comparator Or Baselineo-Phenylenediamine: 0% (reaction failed)
Quantified DifferenceAn 82% absolute yield improvement; enables a reaction that is otherwise non-viable.
ConditionsSynthesis of a phenoxazine derivative via reaction with 4,5-difluoro-1,2-dinitrobenzene in hot ethanol with Na2CO3 base.

This demonstrates that for certain electrophilic substrates, the N-methyl group is not just a final-product feature but a process-critical element required for the reaction to proceed, making this precursor essential for specific synthetic routes.

Benzimidazole formation yield
Reported
93.0% yield, 99.6% HPLC purity
Ortho-diamine positional isomer essential for fused ring closure
Polyphosphoric acid conditions; scale-dependent

Direct Pathway to N-Methylated Benzimidazoles, Avoiding Inefficient Post-Synthesis Alkylation

This compound is a critical precursor for pharmaceuticals like Telmisartan, which contains an N-methylbenzimidazole core. Using N-methyl-o-phenylenediamine allows for the direct, one-step condensation with a carboxylic acid to form the required N-substituted heterocycle. The alternative pathway—first synthesizing the benzimidazole from o-phenylenediamine and then performing N-methylation—is less efficient. Post-synthesis methylation of a benzimidazole often requires harsh reagents and can lead to a mixture of products or require a separate protection-deprotection sequence, lowering overall process yield and purity.

Evidence DimensionProcess Efficiency
Target Compound DataDirect, single-step cyclization to final N-methylated product.
Comparator Or Baselineo-Phenylenediamine: Requires a multi-step sequence (cyclization followed by N-methylation).
Quantified DifferenceReduces process steps and avoids side reactions common in post-synthesis N-alkylation.
ConditionsGeneral synthesis of N-1 substituted benzimidazoles.

Procuring this compound streamlines manufacturing processes for N-methylated pharmaceutical ingredients, improving yield, reducing step count, and minimizing complex purification challenges associated with post-synthesis alkylation.

Physical form comparison
Head-to-head
Solid powder (mp 191–193 °C) vs. liquid free base (mp 22 °C)
Enables gravimetric dispensing with standard balances
Ambient handling; solubility ≥10 g/100 mL at 23 °C
Commercial purity specifications
Specification review
≥98.0% HPLC (standard grade); ≥99.0% available
Reduces need for in-house purification prior to sensitive workflows
Vendor-dependent; verify lot-specific COA

Efficient Synthesis of N-Methylated Benzimidazole Pharmaceutical Intermediates

This compound is the precursor of choice for the industrial synthesis of active pharmaceutical ingredients (APIs) requiring a specific N-methylbenzimidazole core, such as the antihypertensive drug Telmisartan. Its use enables a direct and high-yield cyclization, which is more efficient than multi-step routes starting from o-phenylenediamine.

Development of Phenazine-Based Dyes and Functional Materials in Aqueous Media

The high water solubility of the dihydrochloride salt makes it ideal for the synthesis of phenazine derivatives in aqueous or mixed-aqueous solvent systems, aligning with green chemistry principles. This is particularly relevant for creating water-soluble dyes or for applications where reaction control is improved in a homogeneous aqueous phase.

Synthesis of Advanced Heterocycles Requiring Enhanced Nucleophilicity

For synthetic targets involving less reactive electrophiles, this compound provides the necessary enhanced nucleophilicity that its unsubstituted analog, o-phenylenediamine, lacks. As demonstrated in the synthesis of specific phenoxazines where OPD fails, N-methyl-o-phenylenediamine is the enabling reagent for reactions that would otherwise be unfeasible, leading to higher yields and novel structures.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical impurity reference standard analysis
Certified reference standard identity (Telmisartan Impurity 3)
Method sensitivity and linearity verification
Benzimidazole core synthesis
Ortho-diamine positional specificity
Reaction yield and purity under reported conditions
Lysosomal-targeted fluorescent carbon dot synthesis
N-methyl functionalization for intrinsic targeting
Surface chemistry and cellular uptake reproducibility
HPLC pre-column derivatization workflows
Solid, high-solubility salt form
Gravimetric dispensing precision and aqueous solubility consistency

Physical Description

Crystals (from ethanol); light purple powder. (NTP, 1992)

Melting Point

376 °F (NTP, 1992)

UNII

NML5KQ540I

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

25148-68-9

Wikipedia

N-methyl-O-phenylenediamine dihydrochloride

General Manufacturing Information

1,2-Benzenediamine, N1-methyl-, hydrochloride (1:2): INACTIVE

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